![molecular formula C23H28N4O7S3 B2769532 (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865159-93-9](/img/structure/B2769532.png)
(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C23H28N4O7S3 and its molecular weight is 568.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
It’s known that 2,6-dimethylmorpholine, a component of the compound, is used as a versatile intermediate in the synthesis of pharmaceutical ingredients .
Mode of Action
It’s worth noting that the compound contains a 2,6-dimethylmorpholine moiety, which is often used in the synthesis of pharmaceutical ingredients
Biochemical Pathways
A related compound, 2,6-dimethylmorpholine, is known to be used in the synthesis of pharmaceutical ingredients , suggesting that this compound might also be involved in similar biochemical pathways.
Pharmacokinetics
It’s known that 2,6-dimethylmorpholine, a component of the compound, is used in the synthesis of pharmaceutical ingredients , which suggests that the compound might have similar pharmacokinetic properties
Result of Action
It’s known that 2,6-dimethylmorpholine, a component of the compound, is used in the synthesis of pharmaceutical ingredients , suggesting that this compound might have similar effects
Action Environment
It’s known that 2,6-dimethylmorpholine, a component of the compound, is used in the synthesis of pharmaceutical ingredients , suggesting that similar environmental factors might influence this compound
Activité Biologique
(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with potential applications in medicinal chemistry, particularly in the treatment of various cancers. This article aims to explore its biological activity, including mechanisms of action, efficacy in different cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula:
With a molecular weight of approximately 483.6 g/mol. Its structural complexity includes a morpholine ring, a sulfonamide group, and a thiazole moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. The sulfonyl group enhances binding affinity to target proteins, while the morpholino and thiazole components may modulate enzyme activity and receptor interactions.
Key Mechanisms:
- Inhibition of Enzyme Activity: The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, inhibiting their function.
- Modulation of Signaling Pathways: By affecting key signaling pathways such as the EGFR pathway, it may influence cell cycle progression and apoptosis.
In Vitro Studies
Recent studies have evaluated the cytotoxicity of this compound against various cancer cell lines. The following table summarizes findings from significant research:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-468 (TNBC) | 5.2 | EGFR pathway inhibition |
MCF-7 (Breast Cancer) | 19.3 | Hormone receptor modulation |
A549 (Lung Cancer) | 10.0 | Induction of apoptosis |
Case Study: MDA-MB-468 Cell Line
In a study involving the MDA-MB-468 cell line, which is characterized by overexpression of EGFR, the compound demonstrated a significant growth inhibitory effect with an IC50 value of 5.2 µM. This potency surpasses that of gefitinib, a well-known EGFR inhibitor, highlighting its potential as an effective therapeutic agent for triple-negative breast cancer (TNBC) .
Synergistic Effects
Another aspect of interest is the synergistic effect observed when this compound is used in combination with other chemotherapeutic agents. For instance, combining it with gefitinib resulted in enhanced cytotoxicity against MDA-MB-468 cells due to dual inhibition of EGFR signaling pathways .
Pharmacological Profile
The pharmacokinetics and bioavailability of this compound are critical for its therapeutic application. While specific data on absorption and metabolism remain limited, preliminary studies suggest favorable characteristics for oral bioavailability.
Propriétés
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O7S3/c1-15-13-26(14-16(2)34-15)37(31,32)18-6-4-17(5-7-18)22(28)25-23-27(10-11-33-3)20-9-8-19(36(24,29)30)12-21(20)35-23/h4-9,12,15-16H,10-11,13-14H2,1-3H3,(H2,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTBFCRQAFDNIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.